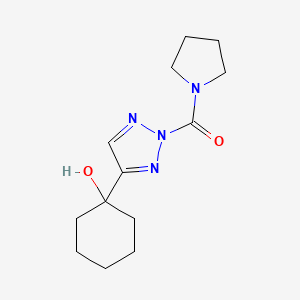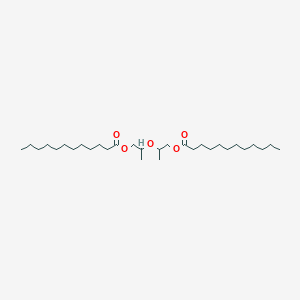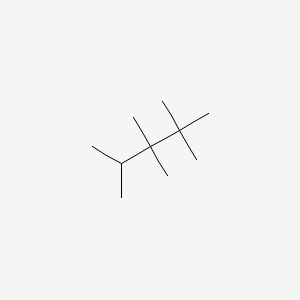
Methyl 1-vinyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-vinyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a vinyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-vinyl-1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the vinyl and ester functionalities. One common method includes the condensation of pyrrole with vinyl acetate in the presence of a catalyst, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts such as palladium or ruthenium complexes can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-vinyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-vinyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of Methyl 1-vinyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its vinyl group can participate in Michael addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1-chloro-1H-pyrrole-3-carboxylate
- Methyl 1-bromo-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-vinyl-1H-pyrrole-3-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for additional functionalization and can participate in various chemical reactions that are not possible with other substituents .
Properties
CAS No. |
952182-28-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl 1-ethenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h3-6H,1H2,2H3 |
InChI Key |
CBZUMOWPQJQFCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
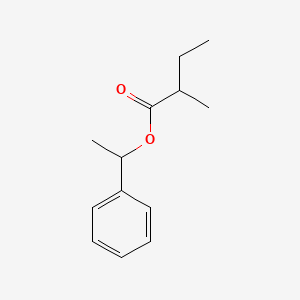
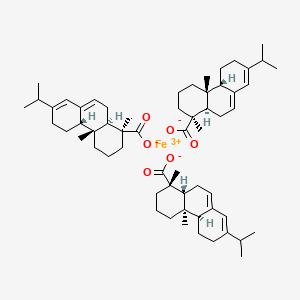
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
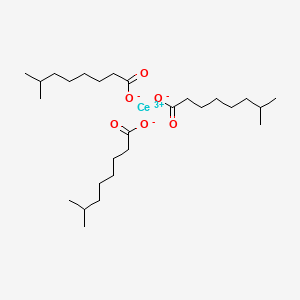
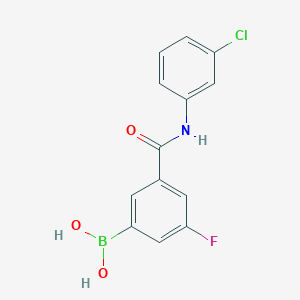
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
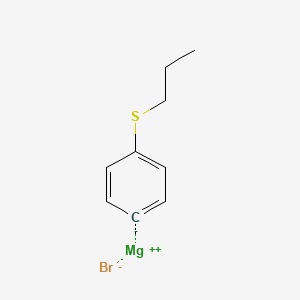
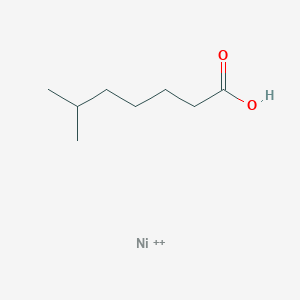
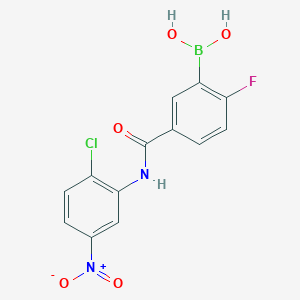
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
